molecular formula C7H5BrFN3 B578414 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole CAS No. 1330750-48-5

5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole

Cat. No.: B578414
CAS No.: 1330750-48-5
M. Wt: 230.04
InChI Key: KCXBGSDYACQLLB-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole: is a heterocyclic compound that belongs to the benzotriazole family. This compound is characterized by the presence of a bromine atom at the 5th position, a fluorine atom at the 6th position, and a methyl group at the 1st position on the benzotriazole ring. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its derivatives have shown potential as inhibitors of specific enzymes involved in disease pathways .

Medicine: The compound and its derivatives are being investigated for their potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities. They have shown promising results in preclinical studies .

Industry: In the industrial sector, this compound is used as a corrosion inhibitor, especially for metals like copper and its alloys. It is also used in the formulation of photographic chemicals and as a stabilizer in various materials .

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form π–π stacking interactions and hydrogen bonds with these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole is unique due to the presence of both bromine and fluorine atoms on the benzotriazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-bromo-6-fluoro-1-methylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFN3/c1-12-7-3-5(9)4(8)2-6(7)10-11-12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXBGSDYACQLLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718352
Record name 5-Bromo-6-fluoro-1-methyl-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330750-48-5
Record name 1H-Benzotriazole, 5-bromo-6-fluoro-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330750-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-fluoro-1-methyl-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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